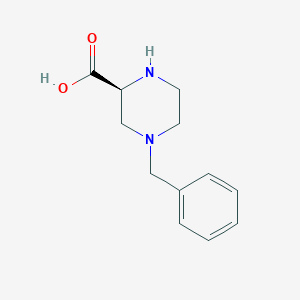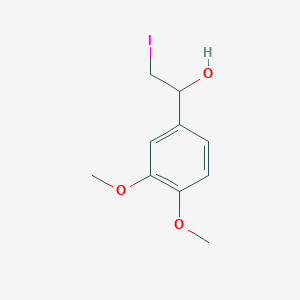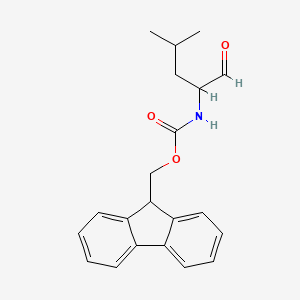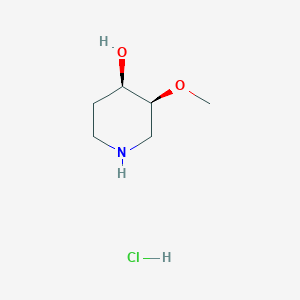
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is an organic compound belonging to the class of cyclohexylamines It is characterized by a cyclohexane ring substituted with three methyl groups and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2S)-2,4,4-trimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
化学反応の分析
Types of Reactions
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl groups.
科学的研究の応用
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
(1S,2R)-2,4,4-trimethylcyclohexan-1-amine: A diastereomer with different spatial arrangement of substituents.
(1R,2S)-2,4,4-trimethylcyclohexan-1-amine: Another diastereomer with distinct stereochemistry.
(1R,2R)-2,4,4-trimethylcyclohexan-1-amine: A diastereomer with a different configuration.
Uniqueness
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This compound’s distinct spatial arrangement of substituents can lead to different chemical and biological properties compared to its diastereomers.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChIキー |
UGNHWQCRWIYFFU-YUMQZZPRSA-N |
異性体SMILES |
C[C@H]1CC(CC[C@@H]1N)(C)C |
正規SMILES |
CC1CC(CCC1N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)






